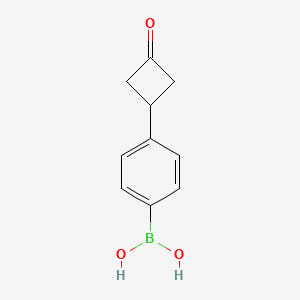

(4-(3-Oxocyclobutyl)phenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(3-Oxocyclobutyl)phenyl)boronic acid, also known as 4-CBPBA, is a boronic acid derivative with a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. It is a versatile reagent used in a variety of reactions, including Suzuki-Miyaura cross-coupling, Heck reaction, and alkylation reactions. In addition to its synthetic applications, 4-CBPBA has been used in various scientific research applications, including drug design and development, protein-protein interactions, and enzyme inhibition.

Wissenschaftliche Forschungsanwendungen

Optical Modulation and Saccharide Recognition

Phenyl boronic acids, including derivatives similar to (4-(3-Oxocyclobutyl)phenyl)boronic acid, are significant in optical modulation and saccharide recognition. Their applications involve anchoring hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. This facilitates the aqueous dispersion of single-walled carbon nanotubes (SWNTs) and quenching of near-infrared fluorescence in response to saccharide binding. Such properties are pivotal for saccharide recognition using the near-infrared photoluminescence of SWNTs, demonstrating selectivity toward specific sugars (Mu et al., 2012).

Catalysis in Organic Synthesis

Boronic acid, including derivatives like this compound, has versatile uses in organic synthesis. For example, it catalyzes the aza-Michael addition of hydroxamic acid to quinone imine ketals in an enantioselective manner, leading to densely functionalized cyclohexanes. This highlights its potential in asymmetric synthesis and catalysis (Hashimoto et al., 2015).

Antiviral Applications

Phenylboronic-acid-modified nanoparticles, including those derived from compounds similar to this compound, show promise as potential antiviral therapeutics. These nanoparticles have demonstrated effectiveness against viruses like Hepatitis C, marking a significant step in the development of novel antiviral strategies (Khanal et al., 2013).

Fluorescence Probes and Sensors

Boronic acid derivatives are integral in creating fluorescence probes for ions like Fe3+ and F-. The structural properties of these compounds, including this compound, enable them to act as sequential "on-off-on"-type relay fluorescence probes, offering high selectivity and sensitivity under physiological conditions. These probes are instrumental in detecting and quantifying specific ions in various environments, including biological samples (Selvaraj et al., 2019).

Multifunctional Compounds in Chemistry and Biology

The introduction of aminophosphonic acid groups into boronic acids, like this compound, can offer new opportunities in chemistry and biology. These multifunctional compounds, due to their diverse substituents, find applications in medicine, agriculture, and industrial chemistry. They are useful in sensing, protein manipulation, therapeutics, biological labeling, and separation (Zhang et al., 2017).

Organic Synthesis and Suzuki Coupling Reactions

Organyl oxoboranes, derived from reactions involving boronic acids like this compound, are valuable in organic synthesis. They play a critical role in Suzuki coupling reactions, a cornerstone method in the synthesis of complex organic compounds (Parker et al., 2013).

Wirkmechanismus

Target of Action

The primary target of (4-(3-Oxocyclobutyl)phenyl)boronic acid is the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step .

Biochemical Pathways

The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that boronic acids and their esters, including this compound, are only marginally stable in water . The rate of hydrolysis of these compounds is influenced by the substituents in the aromatic ring and the pH, with the reaction rate considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The action of this compound is influenced by environmental factors such as the pH of the environment . As mentioned, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .

Safety and Hazards

Eigenschaften

IUPAC Name |

[4-(3-oxocyclobutyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO3/c12-10-5-8(6-10)7-1-3-9(4-2-7)11(13)14/h1-4,8,13-14H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPKMPFUDVBYQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CC(=O)C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400705 |

Source

|

| Record name | [4-(3-Oxocyclobutyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

254893-03-3 |

Source

|

| Record name | [4-(3-Oxocyclobutyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1334615.png)

![Tert-butyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B1334616.png)